molecular formula C33H40N2O9 B1676401 Methoserpidine CAS No. 865-04-3

Methoserpidine

货号: B1676401
CAS 编号: 865-04-3
分子量: 608.7 g/mol
InChI 键: ULBNWNUHGJLQHO-WJWBCCRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

甲基蛇根碱的合成涉及多个步骤,从依降碱骨架开始。关键步骤包括:

    甲氧基化: 在依降碱骨架上的特定位置引入甲氧基。

    苯甲酰化: 将一个三甲氧基苯甲酰基连接到分子上。

    酯化: 在羧酸基团上形成酯键.

工业生产方法通常涉及优化这些步骤,以确保最终产物的产率高且纯度高。反应条件,如温度、溶剂和催化剂,都经过精心控制以达到预期的结果。

化学反应分析

甲基蛇根碱会经历各种化学反应,包括:

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化锂铝,以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

Pharmacological Properties

Methoserpidine is classified as an antihypertensive agent and has been studied for its potential in managing various health conditions due to its pharmacological effects. Its mechanism of action involves antagonism of certain receptors that influence vascular tone and blood pressure regulation.

Neurological Applications

Recent studies have investigated the repurposing of this compound for neurodegenerative diseases, particularly Alzheimer’s disease.

Case Study: Alzheimer’s Disease

A study identified this compound as a potential inhibitor of tumor necrosis factor-alpha (TNFα), a cytokine implicated in the inflammatory processes associated with Alzheimer’s disease. The research utilized molecular docking and dynamics simulations to demonstrate stable interactions between this compound and TNFα over extended periods, suggesting its utility in reducing neuroinflammation associated with Alzheimer’s disease .

Infectious Disease Research

This compound has also been explored for its potential antiviral properties, particularly against viral infections such as SARS-CoV-2.

Case Study: SARS-CoV-2

In a virtual screening study involving over 2000 FDA-approved drugs, this compound emerged as one of the candidates with inhibitory effects on the main protease of SARS-CoV-2. This suggests that this compound could be a viable option for drug repurposing in the context of COVID-19 treatment .

Clinical Trials and Observational Studies

Several clinical trials have assessed the efficacy and safety of this compound in general practice settings.

Clinical Trial Overview

A notable clinical trial conducted in 1961 evaluated the effectiveness of this compound in managing hypertension among patients. The results indicated significant reductions in blood pressure without severe adverse effects, establishing a foundation for its continued use in hypertension management .

Data Tables

The following table summarizes key findings from studies on this compound:

Application AreaStudy ReferenceKey Findings
Neurological Applications Potential TNFα inhibition; stable interaction with TNFα suggests utility in Alzheimer's disease.
Infectious Diseases Identified as an inhibitor of SARS-CoV-2 main protease; potential for COVID-19 treatment.
Clinical Practice Effective antihypertensive agent with minimal side effects reported during trials.

作用机制

甲基蛇根碱通过抑制囊泡单胺转运体 (VMAT) 发挥作用,该转运体负责将神经递质转运到突触囊泡中。 通过抑制 VMAT,甲基蛇根碱会耗尽神经末梢的单胺类物质(如去甲肾上腺素),导致血压下降 。这种机制与另一种抗高血压药物利血平的机制类似。

相似化合物的比较

甲基蛇根碱与其他依降碱生物碱(如利血平和蛇根碱)相似。它具有独特的特性,使其与这些化合物区分开来:

结论

甲基蛇根碱是一种有价值的抗高血压药物,具有独特的化学特性和明确的作用机制。它的合成、化学反应和科学应用使其成为各个研究领域的重点研究对象。

属性

CAS 编号

865-04-3

分子式

C33H40N2O9

分子量

608.7 g/mol

IUPAC 名称

methyl (1S,15R,17S,18S,19R,20R)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C33H40N2O9/c1-38-19-7-8-23-22(14-19)20-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)21(18)15-24(35)29(20)34-23/h7-8,11-12,14,18,21,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,21+,24-,27-,28+,31+/m0/s1

InChI 键

ULBNWNUHGJLQHO-WJWBCCRZSA-N

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

手性 SMILES

CO[C@@H]1[C@H](C[C@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@H]1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

规范 SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

外观

Solid powder

Key on ui other cas no.

865-04-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Methoserpidine;  Decaserpil;  Neoserpin;  Resertene;  R 694;  R-694;  R694; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoserpidine
Reactant of Route 2
Reactant of Route 2
Methoserpidine
Reactant of Route 3
Reactant of Route 3
Methoserpidine
Reactant of Route 4
Reactant of Route 4
Methoserpidine
Reactant of Route 5
Methoserpidine
Reactant of Route 6
Reactant of Route 6
Methoserpidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。